[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol
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Overview
Description
[(1S,6R,7S)-7-phenyl-3-azabicyclo[410]heptan-1-yl]methanol is a complex organic compound characterized by a bicyclic structure with a phenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: This step involves the cyclization of a suitable precursor to form the azabicyclo[4.1.0]heptane core.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenyl group can be reduced under specific conditions to form a cyclohexyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its bicyclic structure and functional groups allow it to interact with proteins and nucleic acids, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol involves its interaction with specific molecular targets. The phenyl group and hydroxymethyl group allow it to form hydrogen bonds and hydrophobic interactions with proteins and other macromolecules. This can lead to modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptane]: Lacks the hydroxymethyl group, resulting in different chemical properties.
[(1S,6R,7S)-7-cyclohexyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol: Contains a cyclohexyl group instead of a phenyl group, leading to different biological interactions.
Uniqueness
[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol is unique due to its specific combination of a phenyl group and a hydroxymethyl group on a bicyclic core. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol |
InChI |
InChI=1S/C13H17NO/c15-9-13-8-14-7-6-11(13)12(13)10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12-,13+/m1/s1 |
InChI Key |
KITGLTRODJJSPO-UPJWGTAASA-N |
Isomeric SMILES |
C1CNC[C@@]2([C@H]1[C@H]2C3=CC=CC=C3)CO |
Canonical SMILES |
C1CNCC2(C1C2C3=CC=CC=C3)CO |
Origin of Product |
United States |
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